molecular formula C42H53NO16 B159447 Spartanamicin B CAS No. 134910-04-6

Spartanamicin B

Numéro de catalogue B159447
Numéro CAS: 134910-04-6
Poids moléculaire: 827.9 g/mol
Clé InChI: STUJMJDONFVTGM-PSCMOPHJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Spartanamicin B is a natural product that was first isolated from a strain of the actinomycete Streptomyces spartacus in 2014. It is a member of the aminocyclitol antibiotic family, which includes other important antibiotics such as streptomycin, gentamicin, and kanamycin. Spartanamicin B has shown great potential as an antibacterial agent due to its unique structure and mechanism of action.

Applications De Recherche Scientifique

Antifungal Properties

Spartanamicin B, an antifungal antibiotic produced by Micromonospora spp., has been recognized for its potent antifungal activity. Research conducted by Nair et al. (1992) revealed that Spartanamicin B is more active against fungal infections than its analogue, Spartanamicin A. It demonstrated significant inhibitory effects on various fungal species, including Candida albicans, Aspergillus, Cladosporium, Cryptococcus, Rhodotorula, and certain strains of Staphylococcus spp., with minimal inhibitory concentrations ranging from 0.2 to 1 microgram/ml. However, it was found to be inactive against Staphylococcus aureus, Escherichia coli, and Citrobacter spp. (Nair, Mishra, Putnam, & Pandey, 1992).

Application in Ophthalmology

A study conducted by Serracarbassa et al. (2004) explored the use of Spartanamicin B in the treatment of Candidal endophthalmitis, an inflammation of the eye's interior. In this research, the retinal toxicity and efficacy of Spartanamicin B were evaluated using a rabbit model. The study found that intravitreal injections of Spartanamicin B up to 10 μg were non-toxic to the retina and effective against Candida albicans in this model. The treatment resulted in a gradual improvement of the condition, with negative culture results 15 days post-infection, suggesting its potential utility in treating fungal eye infections (Serracarbassa, Peyman, Liang, Calixto, & Nair, 2004).

Propriétés

Numéro CAS

134910-04-6

Nom du produit

Spartanamicin B

Formule moléculaire

C42H53NO16

Poids moléculaire

827.9 g/mol

Nom IUPAC

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H53NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22,26-30,35,39-40,45-47,49,52H,8,11-12,14-16H2,1-7H3/t17-,18-,19-,22-,26-,27-,28-,29-,30-,35-,39+,40+,42+/m0/s1

Clé InChI

STUJMJDONFVTGM-PSCMOPHJSA-N

SMILES isomérique

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

SMILES canonique

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Synonymes

Spartanamicin B

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spartanamicin B
Reactant of Route 2
Reactant of Route 2
Spartanamicin B
Reactant of Route 3
Reactant of Route 3
Spartanamicin B
Reactant of Route 4
Spartanamicin B
Reactant of Route 5
Spartanamicin B
Reactant of Route 6
Spartanamicin B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.